![molecular formula C19H19ClN2O3 B5502220 1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of related piperazine derivatives often involves multi-step chemical processes, including alkylation, acidulation, reduction of nitro groups, and hydrolysis, to achieve the desired compound. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a compound with structural similarities, has been achieved from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions with an overall yield of 48.2% (Quan, 2006).

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis have been utilized to investigate the vibrational and electronic properties of phenyl substituted piperazines. A detailed interpretation of these spectra can provide valuable information about the molecular structure and the nature of substituents' influence on the compound's activity (Prabavathi, SenthilNayaki, & Krishnakumar, 2015).

Chemical Reactions and Properties

The reactivity and functionalization of piperazine derivatives are crucial for their application in synthesizing novel compounds with potential biological activities. For example, the synthesis of 1-(3-chlorophenyl)piperazine from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride demonstrates the compound's ability to undergo nucleophilic substitution reactions, leading to various chemical modifications (Mai, 2005).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. These properties are typically determined through empirical studies and can significantly affect the compound's applicability in various fields.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity with other chemical agents define the compound's potential for various chemical reactions and its stability. Theoretical and experimental investigations provide insights into the compound's electron distribution, molecular orbitals, and potential as a precursor for further chemical synthesis (Bhat et al., 2018).

Aplicaciones Científicas De Investigación

Antitumor Activity

In Vitro Antitumor Evaluation : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds with chlorophenyl substitutions, have been synthesized and investigated for their potential anticancer activities. These compounds were evaluated against MCF-7 breast cancer cells and NIH/3T3 healthy cells using various methods such as the XTT method, BrdU method, and flow cytometric analysis. Compounds with chlorophenyl substitutions showed promising antiproliferative effects, comparing favorably with the anticancer drug cisplatin (L. Yurttaş et al., 2014).

Synthesis and Chemical Properties

Synthesis of Dichlorophenyl Piperazine : The synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, has been described. It involves several chemical reactions starting from 2,6-dichloro-nitrobenzene and piperazine, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2%. This process highlights the chemical reactivity and synthetic routes applicable to chlorophenyl piperazine derivatives (Z. Quan, 2006).

Biological Screening

Antimicrobial Activities : Derivatives of 1,2,4-triazole, including compounds with chlorophenyl and piperazine components, have been synthesized and screened for their antimicrobial activities against Gram-positive, Gram-negative bacteria, and fungi. Some of these compounds showed moderate activity, indicating the potential use of similar structures in developing antimicrobial agents (H. Bektaş et al., 2010).

Chemical Interaction and Pharmacology

Solubility and Partitioning : A study focused on a novel antifungal compound of the 1,2,4-triazole class, featuring chlorophenyl and piperazine groups, evaluated its solubility in various solvents and biological relevance. The study provided insights into the compound's solubility thermodynamics and partitioning processes, which are crucial for understanding the drug's delivery and efficacy in biological systems (T. Volkova et al., 2020).

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c20-15-8-4-5-9-16(15)22-11-10-21(13-18(22)24)19(25)17(23)12-14-6-2-1-3-7-14/h1-9,17,23H,10-13H2/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVVJGBBUWBGTA-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C(CC2=CC=CC=C2)O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)CN1C(=O)[C@H](CC2=CC=CC=C2)O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

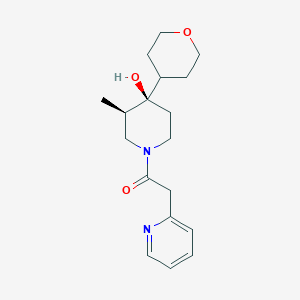

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)